An In-depth Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Pharmaceutical Potential
An In-depth Technical Guide to 4-chloro-5-methyl-1H-indazole: Synthesis, Properties, and Pharmaceutical Potential
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-methyl-1H-indazole, a substituted indazole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages extensive data from the well-characterized parent compound, 4-chloro-1H-indazole, to project the chemical properties, spectroscopic signature, and a viable synthetic route for the target compound. The indazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This guide is intended to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize 4-chloro-5-methyl-1H-indazole in their research endeavors.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1] Its structure, consisting of a fused benzene and pyrazole ring, serves as a bioisostere for indole, enabling it to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[3] The therapeutic versatility of the indazole nucleus stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.
Substitutions on the indazole ring system allow for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a chlorine atom, as seen in 4-chloro-1H-indazole, can enhance binding affinity through halogen bonding and improve metabolic stability. The further addition of a methyl group, as in the case of 4-chloro-5-methyl-1H-indazole, is anticipated to modulate lipophilicity and steric interactions with target proteins. This guide will focus on this specific, yet underexplored, derivative, providing a predictive but scientifically grounded profile.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The introduction of a methyl group to the aromatic ring is expected to have a modest impact on the physical properties of the molecule. The methyl group, being nonpolar, will slightly increase the molecular weight and is likely to decrease the melting point due to a disruption in crystal lattice packing compared to the unsubstituted analog. The boiling point is expected to increase slightly due to the larger molecular surface area.
| Property | 4-chloro-1H-indazole (Experimental) | 4-chloro-5-methyl-1H-indazole (Predicted) |
| CAS Number | 13096-96-3[4][5] | Not Assigned |
| Molecular Formula | C₇H₅ClN₂[4][5] | C₈H₇ClN₂ |
| Molecular Weight | 152.58 g/mol [4][5] | 166.61 g/mol |
| Melting Point | 155-160 °C[4] | 145-155 °C |
| Boiling Point | 309.5 °C at 760 mmHg[] | ~315-325 °C at 760 mmHg |
| Appearance | Solid[4][5] | Solid |
Predicted Spectroscopic Data
The spectroscopic data for 4-chloro-5-methyl-1H-indazole can be extrapolated from the known spectrum of 4-chloro-1H-indazole.[7] The primary changes in the ¹H NMR spectrum will be the appearance of a singlet for the methyl protons and altered splitting patterns and chemical shifts for the aromatic protons.
¹H NMR (400 MHz, CDCl₃) - 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H).[7]
Predicted ¹H NMR (400 MHz, CDCl₃) - 4-chloro-5-methyl-1H-indazole:
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H3: ~δ 8.1 ppm (s)
-
H6: ~δ 7.1 ppm (d, J ≈ 8 Hz)
-
H7: ~δ 7.2 ppm (d, J ≈ 8 Hz)
-
NH: Broad singlet, concentration dependent
-
CH₃: ~δ 2.4 ppm (s)
Predicted ¹³C NMR (100 MHz, CDCl₃) - 4-chloro-5-methyl-1H-indazole: The carbon signals will be shifted due to the electronic effects of the methyl group. The methyl carbon itself will appear around 20-25 ppm. The aromatic carbon signals will be adjusted based on standard substituent chemical shift increments.
Proposed Synthesis Protocol
A robust and efficient synthesis of 4-chloro-1H-indazole has been reported starting from 3-chloro-2-methylaniline.[7][8] This methodology can be logically adapted to produce 4-chloro-5-methyl-1H-indazole by selecting an appropriate starting material. The key to this synthesis is the diazotization of an aniline derivative, followed by an intramolecular cyclization.
The proposed starting material for the synthesis of 4-chloro-5-methyl-1H-indazole is 3-chloro-2,6-dimethylaniline . The reaction proceeds through the formation of an N-acetylated intermediate, followed by diazotization and cyclization, and subsequent deprotection.
Reaction Scheme
Caption: Proposed synthesis of 4-chloro-5-methyl-1H-indazole.
Step-by-Step Methodology
Step 1: Acetylation of 3-chloro-2,6-dimethylaniline
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To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1 equivalent) and chloroform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The product, N-(3-chloro-2,6-dimethylphenyl)acetamide, can be carried forward without purification.
Step 2: Diazotization and Cyclization
-
Heat the reaction mixture from Step 1 to 60 °C.
-
Add isopentyl nitrite (2 equivalents) and stir the reaction overnight at 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Deprotection
-
Cool the reaction mixture to 0 °C and add a mixture of water and tetrahydrofuran (THF).
-
Add lithium hydroxide (LiOH, 7 equivalents) and stir at 0 °C for 3 hours.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure 4-chloro-5-methyl-1H-indazole.
Chemical Reactivity and Stability
The reactivity of 4-chloro-5-methyl-1H-indazole is governed by the electronic properties of the heterocyclic ring system and its substituents.
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N-H Acidity and Alkylation/Acylation: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is a potent nucleophile and can be readily alkylated or acylated at the N1 position.
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The chloro group is deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. Their combined effects will influence the regioselectivity of further substitutions.
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Stability: The compound is expected to be a stable solid under standard laboratory conditions.[4] It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Drug Discovery
While there are no specific patented applications for 4-chloro-5-methyl-1H-indazole, its structural motifs are present in a variety of biologically active compounds. The 4-chloro-indazole core is an important building block for several kinase inhibitors and other therapeutic agents.[8][9] The addition of the 5-methyl group provides a handle for modifying the compound's interaction with the target's binding pocket, potentially leading to improved potency or selectivity.
This molecule is a prime candidate for inclusion in screening libraries for a variety of targets, including but not limited to:
-
Protein kinases (e.g., VEGFR, c-Met)
-
Poly (ADP-ribose) polymerase (PARP)
-
Serotonin receptors (e.g., 5-HT₃)
Safety and Handling
No specific safety data sheet (SDS) is available for 4-chloro-5-methyl-1H-indazole. However, based on the data for 4-chloro-1H-indazole, the following precautions are advised.[4][5]
-
Hazard Classification: Expected to be toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][5] May cause serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Caption: Key safety and handling considerations.
Conclusion
4-chloro-5-methyl-1H-indazole represents a promising, yet underexplored, scaffold for medicinal chemistry research. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging data from the parent compound, 4-chloro-1H-indazole, and established chemical principles, researchers are well-equipped to incorporate this molecule into their drug discovery programs. The continued exploration of substituted indazoles is a testament to their enduring importance in the development of novel therapeutics.
References
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Retrieved January 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic Hydrocarbons - Arenes - Electrophilic substitution reactions - CHLORINATION & BROMINATION. Retrieved January 5, 2026, from [Link]
-
abcr Gute Chemie. (n.d.). AB468885 | CAS 13096-96-3. Retrieved January 5, 2026, from [Link]
-
Qu, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4455. Retrieved January 5, 2026, from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-chloro-2-(1H-indazol-3-yl)-N-methylaniline. Retrieved January 5, 2026, from [Link]
-
Boron Molecular. (n.d.). 4-Chloro-1H-indazole. Retrieved January 5, 2026, from [Link]
-
Alchem Pharmtech. (n.d.). CAS 13096-96-3 | 4-Chloro-1H-indazole. Retrieved January 5, 2026, from [Link]
-
HS Chemicals. (n.d.). 1H-Indazole, 4-chloro-. Retrieved January 5, 2026, from [Link]
-
Demchenko, A. M., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(34), 9115-9123. Retrieved January 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution. Retrieved January 5, 2026, from [Link]
-
Kim, D., & Park, Y. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2345-2354. Retrieved January 5, 2026, from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. Retrieved January 5, 2026, from [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. Retrieved January 5, 2026, from [Link]
-
Sarma, J. A. R. P., & Desiraju, G. R. (1986). The chloro-methyl exchange rule and its violations in the packing of organic molecular solids. Journal of the Chemical Society, Chemical Communications, (19), 145-147. Retrieved January 5, 2026, from [Link]
-
Nijegorodov, N., et al. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 188-194. Retrieved January 5, 2026, from [Link]
-
Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 545-565. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 5, 2026, from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1H-indazole 97 13096-96-3 [sigmaaldrich.com]
- 5. 4-Chloro-1H-indazole AldrichCPR 13096-96-3 [sigmaaldrich.com]
- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
